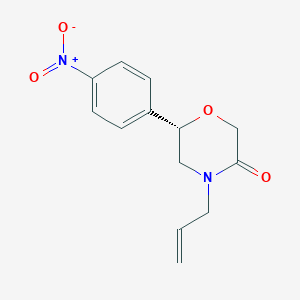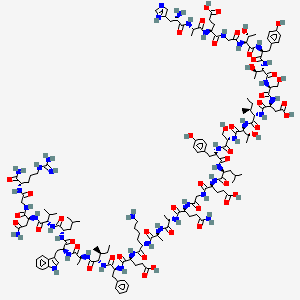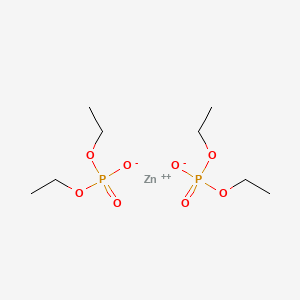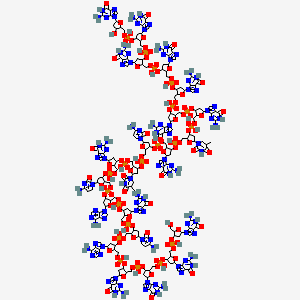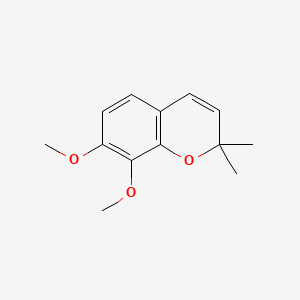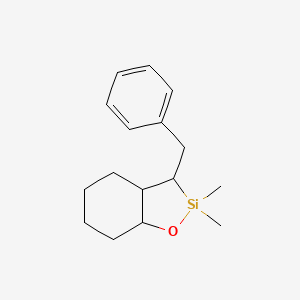
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole is an organic compound that belongs to the class of benzoxasiloles. This compound is characterized by its unique structure, which includes a benzyl group attached to a dimethyloctahydrobenzoxasilole ring. Benzoxasiloles are known for their diverse applications in organic synthesis and materials science due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole typically involves the reaction of benzyl chloride with 2,2-dimethyloctahydro-1,2-benzoxasilole in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. Additionally, the use of catalysts can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzoxasilole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzoxasilole derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Benzoxasilole oxides
Reduction: Reduced benzoxasilole derivatives
Substitution: Various substituted benzoxasilole derivatives
Applications De Recherche Scientifique
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a bioactive compound. Studies have shown that benzoxasilole derivatives can exhibit antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. The compound’s stability and reactivity make it a suitable candidate for the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzoxasilole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxazole
- 3-Benzyl-2,2-dimethyloctahydro-1,2-benzothiazole
- 3-Benzyl-2,2-dimethyloctahydro-1,2-benzimidazole
Uniqueness
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole is unique due to the presence of a silicon atom in its structure, which distinguishes it from other similar compounds such as benzoxazoles, benzothiazoles, and benzimidazoles. This silicon atom imparts unique chemical properties to the compound, such as increased stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
921199-32-8 |
|---|---|
Formule moléculaire |
C16H24OSi |
Poids moléculaire |
260.45 g/mol |
Nom IUPAC |
3-benzyl-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-benzo[d]oxasilole |
InChI |
InChI=1S/C16H24OSi/c1-18(2)16(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)17-18/h3-5,8-9,14-16H,6-7,10-12H2,1-2H3 |
Clé InChI |
KARLAQWNHLUETP-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(C2CCCCC2O1)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


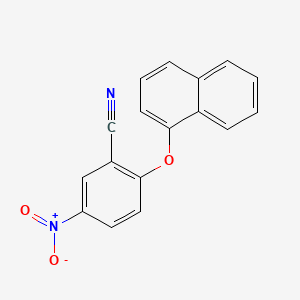

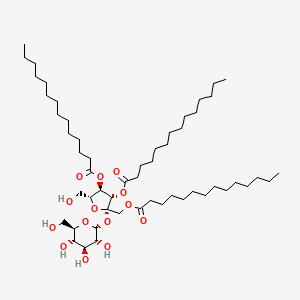

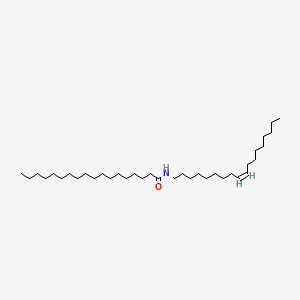
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
